molecular formula C19H19N3O3 B11955907 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11955907
M. Wt: 337.4 g/mol
InChI Key: FMELKCNOYUTRJU-UHFFFAOYSA-N
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Description

4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-aminoantipyrine with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable solvent like methanol. The reaction is usually carried out at room temperature, resulting in the formation of an imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its cytotoxic and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. It may also act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its diverse pharmacological activities make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H19N3O3/c1-13-17(20-12-14-8-7-11-16(25-3)18(14)23)19(24)22(21(13)2)15-9-5-4-6-10-15/h4-12,23H,1-3H3

InChI Key

FMELKCNOYUTRJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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